molecular formula C20H25N3O4S B499041 N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxypropanamide CAS No. 875184-68-2

N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxypropanamide

Cat. No.: B499041
CAS No.: 875184-68-2
M. Wt: 403.5g/mol
InChI Key: XNEWNUBQEZSPPE-UHFFFAOYSA-N
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Description

N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxypropanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperazine ring, a sulfonyl group, and a phenoxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxypropanamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of 4-methyl-1-piperazine, which is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Coupling with Phenyl Derivative: The sulfonylated piperazine is then coupled with a phenyl derivative under specific conditions to form the intermediate compound.

    Final Coupling with Phenoxypropanamide: The intermediate is then reacted with 2-phenoxypropanamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or piperazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxypropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxypropanamide exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxyacetamide: Similar structure but with an acetamide group instead of propanamide.

    N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxybutanamide: Similar structure but with a butanamide group.

Uniqueness

N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-2-phenoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-16(27-18-6-4-3-5-7-18)20(24)21-17-8-10-19(11-9-17)28(25,26)23-14-12-22(2)13-15-23/h3-11,16H,12-15H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEWNUBQEZSPPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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